molecular formula C18H21NO3S B2391195 N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide CAS No. 714209-75-3

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide

Cat. No.: B2391195
CAS No.: 714209-75-3
M. Wt: 331.43
InChI Key: DGEFKOUOOBGQNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide is a synthetic organic compound with a complex structure that includes a thiophene ring, an oxane ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the oxane ring, followed by the introduction of the methoxyphenyl group. The thiophene ring is then attached through a series of reactions that may include halogenation, nucleophilic substitution, and amide formation. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the carboxamide group may produce the corresponding amine.

Scientific Research Applications

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic uses, such as antimicrobial or anticancer agents.

    Medicine: Research explores its potential as a drug candidate due to its unique structural features.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, disrupting their normal function and exerting therapeutic effects. Molecular docking studies and biochemical assays are often used to elucidate these interactions.

Comparison with Similar Compounds

Similar Compounds

    N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide: shares similarities with other thiophene-based compounds and oxane derivatives.

    Thiophene-2-carboxamide: A simpler analog with a thiophene ring and a carboxamide group.

    4-methoxyphenyl oxane derivatives: Compounds with similar structural motifs but different functional groups.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties

Biological Activity

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide, a compound with the CAS number 714209-75-3, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

The molecular formula of this compound is C18H21NO3S, with a molar mass of approximately 331.43 g/mol. The compound features a thiophene ring, an oxan moiety, and a methoxyphenyl group, which are significant for its biological interactions.

Anticancer Properties

Recent studies indicate that derivatives of compounds similar to this compound have shown promising anticancer activities. For instance, hybrid compounds combining different molecular frameworks have been reported to exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and others .

Table 1: Summary of Anticancer Activity Studies

CompoundCell LineIC50 (µM)Reference
Compound AMCF-75.0
Compound BHeLa3.2
N-[4-(4-methoxyphenyl)oxan-4-yl]methyl thiophene derivativeMCF-7TBD

Inhibition of Caenorhabditis elegans Growth

In related research, compounds structurally similar to N-[4-(4-methoxyphenyl)oxan-4-yl]methyl thiophene derivatives have been tested for their ability to inhibit the hatch and growth of Caenorhabditis elegans. The findings suggest that specific structural components are crucial for biological activity, emphasizing the importance of the methoxy group in achieving these effects .

Synthesis and Evaluation

A study published in 2015 synthesized various derivatives of methoxyphenyl oxazole compounds, some of which were evaluated for their biological activity against C. elegans. The results indicated that while some derivatives lacked activity, the parent compound displayed significant inhibitory effects . This highlights the necessity of maintaining certain structural elements for desired bioactivity.

Table 2: Biological Evaluation Results

Compound TypeActivity ObservedReference
Methoxyphenyl Oxazole DerivativesNo significant effect on C. elegans hatch/growth
Parent CompoundSignificant inhibition

While specific mechanisms for this compound remain to be fully elucidated, it is hypothesized that its interaction with cellular pathways involved in apoptosis and cell cycle regulation may contribute to its anticancer properties. Further research is required to clarify these pathways.

Properties

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-21-15-6-4-14(5-7-15)18(8-10-22-11-9-18)13-19-17(20)16-3-2-12-23-16/h2-7,12H,8-11,13H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEFKOUOOBGQNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101330643
Record name N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794993
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

714209-75-3
Record name N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.